molecular formula C36H28N2O4 B11554214 bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate

bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate

Katalognummer: B11554214
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: MDTFNTRSNHDTMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes two imine groups and a benzene-1,2-dicarboxylate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 4-aminobenzene-1,2-dicarboxylate under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
  • 1,2-BIS({4-[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
  • 1,2-BIS({4-[(E)-[(2-PROPYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE

Uniqueness

The uniqueness of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE lies in its specific substitution pattern and the presence of imine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C36H28N2O4

Molekulargewicht

552.6 g/mol

IUPAC-Name

bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C36H28N2O4/c1-25-9-3-7-13-33(25)37-23-27-15-19-29(20-16-27)41-35(39)31-11-5-6-12-32(31)36(40)42-30-21-17-28(18-22-30)24-38-34-14-8-4-10-26(34)2/h3-24H,1-2H3

InChI-Schlüssel

MDTFNTRSNHDTMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.